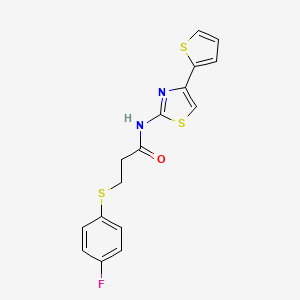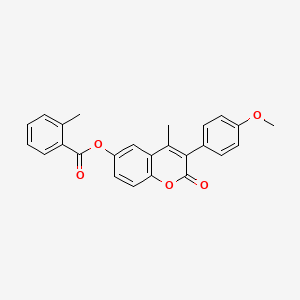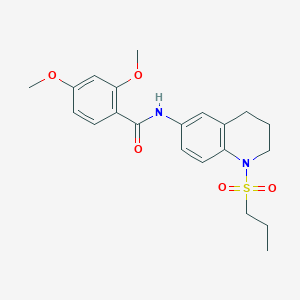
3-((4-fluorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Fluorophenyl)sulfanyl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide is an organic compound belonging to the class of diarylthioethers This compound contains a thioether group substituted by two aryl groups, specifically a fluorophenyl and a thiophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)sulfanyl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the fluorophenyl derivative with a thiol compound under basic conditions.
Amidation Reaction: The final step involves the amidation of the thiazole derivative with a suitable amine to form the propanamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-fluorophenyl)sulfanyl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(4-fluorophenyl)sulfanyl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and various pharmaceutical agents.
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene itself and its substituted derivatives.
Fluorophenyl Derivatives: Compounds containing the fluorophenyl group, such as fluoxetine (an antidepressant).
Uniqueness
3-[(4-fluorophenyl)sulfanyl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in other similar compounds. This uniqueness can be leveraged in the design of new molecules with desired activities.
Propiedades
Fórmula molecular |
C16H13FN2OS3 |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H13FN2OS3/c17-11-3-5-12(6-4-11)21-9-7-15(20)19-16-18-13(10-23-16)14-2-1-8-22-14/h1-6,8,10H,7,9H2,(H,18,19,20) |
Clave InChI |
AAQIORCFVDLLOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(phenylsulfonyl)piperidine](/img/structure/B14972389.png)
![ethyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B14972399.png)

![6-(4-fluorophenyl)-N-(4-isopropylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14972407.png)
![N-benzyl-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B14972418.png)
![N-(4-acetamidophenyl)-2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B14972420.png)
![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(4-methoxybenzenesulfonyl)piperidine](/img/structure/B14972425.png)
![4-Butoxy-N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B14972433.png)

![N-(1,3-benzodioxol-5-yl)-2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14972449.png)


![N-(5-chloro-2-methylphenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14972454.png)
![5-(4-chlorophenyl)-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14972461.png)
